Pyridazinone Core Anticancer Potential: Class-Level Evidence for Scaffold Selection
The pyridazinone scaffold, which forms the core of the target compound, is recognized as a privileged structure with broad anticancer potential. A comprehensive 2020 review of pyridazinone derivatives documents numerous compounds with sub-micromolar antiproliferative IC50 values against diverse cancer cell lines [1]. The target compound's specific 6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl substructure distinguishes it from alternative pyridazinones by presenting a specific aryl substituent pattern that, while lacking directly measured potency data, occupies a defined chemical space within the anticancer-relevant pyridazinone landscape.
| Evidence Dimension | Anticancer class potential based on privileged scaffold |
|---|---|
| Target Compound Data | 6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl core; p-tolyl substitution at the 3-position |
| Comparator Or Baseline | Multiple pyridazinone derivatives with sub-µM anticancer IC50 values (aggregate review data) |
| Quantified Difference | No direct quantitative comparison data available for the target compound |
| Conditions | Review-level aggregation across multiple cancer cell lines and target assays |
Why This Matters
For procurement decisions, the pyridazinone core provides a validated starting point for anticancer screening, but the lack of direct quantitative data on this specific compound means its selection must be justified on structural uniqueness rather than proven potency.
- [1] Abbas, S. et al. (2020). 'Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules.' European Journal of Medicinal Chemistry, 186, 111842. View Source
